molecular formula C10H11F3O2 B1394110 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol CAS No. 1000519-40-3

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Cat. No.: B1394110
CAS No.: 1000519-40-3
M. Wt: 220.19 g/mol
InChI Key: FGGLBUFMUXDVBV-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with palladium catalyst, LiAlH4.

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Corresponding ketone or carboxylic acid.

    Reduction: Corresponding alkane.

    Substitution: Corresponding chloride or other substituted products.

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethoxy group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is primarily influenced by the trifluoromethoxy group, which can enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGLBUFMUXDVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676344
Record name 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000519-40-3
Record name 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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